(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a chemical compound with potential therapeutic applications. This article discusses its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.30 g/mol
- CAS Registry Number : 82857-82-7
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The structure allows for selective binding and activation of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
Antioxidant Activity
The compound has demonstrated notable antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Activity
In cancer cell line studies, this compound exhibited significant cytotoxic effects against various cancer types. For instance:
- MCF-7 (Breast Cancer) : IC50 = 1.003 µM
- A549 (Lung Cancer) : IC50 = 0.72 µM
These results indicate that the compound may induce apoptosis through caspase-dependent pathways and affect the cell cycle progression .
Data Table of Biological Activities
Activity Type | Test System | Result | IC50 Value |
---|---|---|---|
Antioxidant Activity | DPPH Assay | Free radical scavenging | Comparable to ascorbic acid |
Cytotoxicity | MCF-7 Cell Line | Significant cytotoxicity | 1.003 µM |
Cytotoxicity | A549 Cell Line | Significant cytotoxicity | 0.72 µM |
Case Study 1: Neuropharmacological Effects
A study investigating the compound's effects on D3 dopamine receptors found that it acts as a selective agonist, potentially providing insights into its role in treating dopamine-related disorders. The study highlighted its ability to modulate receptor activity without significant interactions with D2 receptors, indicating a favorable side effect profile .
Case Study 2: Anticancer Potential
Research conducted on various cancer cell lines revealed that the compound not only inhibits cell proliferation but also induces apoptosis through mitochondrial pathways. The study emphasized its potential as a lead compound for developing new anticancer therapies targeting specific tumor types .
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(4-2-16-1-3-19-20(11-16)26-15-25-19)22-12-17-5-8-23(9-6-17)13-18-7-10-27-14-18/h1-4,7,10-11,14,17H,5-6,8-9,12-13,15H2,(H,22,24)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYCLPZANSLMT-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.